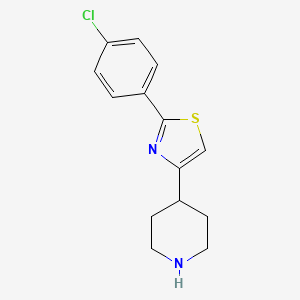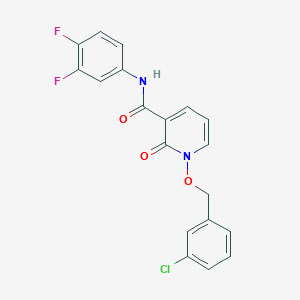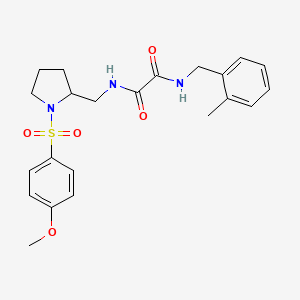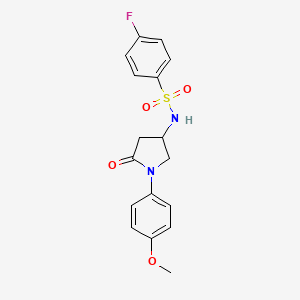
Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including a hydroxyl group, an ester group, and an aromatic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 3-methyl-4-phenylmethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (Nitric acid) or Br₂ (Bromine).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate.
Reduction: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobutanol.
Substitution: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate derivatives with nitro or halogen substituents.
Aplicaciones Científicas De Investigación
Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-4-(3-methylphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(4-phenylmethoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-methoxyphenyl)-2-oxobut-3-enoate
Uniqueness
Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its phenylmethoxy substituent, in particular, differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZXFEYPXDHMER-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\C(=O)C(=O)OC)/O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)


![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986548.png)
![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)
![(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2986550.png)
